Cas no 1446144-04-2 (CPI-203)
CPI-203 structure
Product Name:CPI-203
CAS-Nr.:1446144-04-2
MF:C19H18ClN5OS
MW:399.8971
CID:2089753
PubChem ID:329825722
Update Time:2024-11-02
CPI-203 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- CPI 203
- CPI-203
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6S)-
- (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide
- CPI203
- C19H18ClN5OS
- (s)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide
- GTPL7513
- AOB6784
- s7304
- 2338AH
- SB19335
- CPI203, >=98% (HPLC)
- BC600523
- SW219296-1
- 8-{(1S)-1-[8-(Triflu
- 2-[(9S)-7-(4-Chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6)
- SCHEMBL14756224
- AC-35354
- BDBM50527598
- CPI203 (CPI-203)
- 8-{(1S)-1-[8-(Trifluoromethyl)-7-{[cis-4-(trifluoromethyl)cyclohexyl]oxy}-2-naphthyl]ethyl}-8-azabicyclo[3.2.1]octane-3-carboxylic a cid
- HY-15846
- Q27076908
- AS-74912
- P8T
- EX-A456
- WHC14404
- MFCD27997886
- ~{N}-(2-aminophenyl)-4-[2-[(9~{S})-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0^{2,6}]t rideca-2(6),4,7,10,12-pentaen-9-yl]ethanoylamino]benzamide
- J-690180
- DA-52119
- BP-25351
- 2-[(9S)-7-(4-Chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide
- AKOS025142092
- NCGC00356071-12
- 2-[(9S)-7-(4-CHLOROPHENYL)-4,5,13-TRIMETHYL-3-THIA-1,8,11,12-TETRAAZATRICYCLO[8.3.0.0(2),?]TRIDECA-2(6),4,7,10,12-PENTAEN-9-YL]ACETAMIDE
- BRD-K15811707-001-01-2
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6S)-
- CCG-268648
- CHEMBL4303293
- CPI203 (CPI-203)?
- NCGC00356071-09
- 1446144-04-2
-
- MDL: MFCD27997886
- Inchi: 1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26)/t14-/m0/s1
- InChI-Schlüssel: QECMENZMDBOLDR-AWEZNQCLSA-N
- Lächelt: ClC1C([H])=C([H])C(=C([H])C=1[H])C1C2C(C([H])([H])[H])=C(C([H])([H])[H])SC=2N2C(C([H])([H])[H])=NN=C2[C@]([H])(C([H])([H])C(N([H])[H])=O)N=1
Berechnete Eigenschaften
- Genaue Masse: 399.0920591g/mol
- Monoisotopenmasse: 399.0920591g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 3
- Komplexität: 611
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 114
- XLogP3: 2.9
CPI-203 Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
CPI-203 Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LE993-5mg |
CPI-203 |
1446144-04-2 | 98+% | 5mg |
1522CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LE993-10mg |
CPI-203 |
1446144-04-2 | 98+% | 10mg |
2541CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LE993-2mg |
CPI-203 |
1446144-04-2 | 98+% | 2mg |
952CNY | 2021-05-07 | |
| MedChemExpress | HY-15846-10mM*1mLinDMSO |
CPI-203 |
1446144-04-2 | 98.07% | 10mM*1mLinDMSO |
¥1056 | 2023-07-26 | |
| MedChemExpress | HY-15846-2mg |
CPI-203 |
1446144-04-2 | 98.07% | 2mg |
¥750 | 2024-05-24 | |
| MedChemExpress | HY-15846-5mg |
CPI-203 |
1446144-04-2 | 98.07% | 5mg |
¥1200 | 2024-05-24 | |
| MedChemExpress | HY-15846-10mg |
CPI-203 |
1446144-04-2 | 98.07% | 10mg |
¥1900 | 2024-05-24 | |
| MedChemExpress | HY-15846-25mg |
CPI-203 |
1446144-04-2 | 98.07% | 25mg |
¥3500 | 2024-05-24 | |
| S e l l e c k ZHONG GUO | S7304-1mg |
CPI-203 |
1446144-04-2 | 99.69% | 1mg |
¥807.38 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7304-5mg |
CPI-203 |
1446144-04-2 | 99.69% | 5mg |
¥3177.43 | 2023-09-15 |
CPI-203 Verwandte Literatur
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
1446144-04-2 (CPI-203) Verwandte Produkte
- 1268524-69-1(rac-tert-Butyl 2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno3,2-f1,2,4triazolo4,3-a1,4diazepin-6-yl)acetate)
- 202592-24-3(6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6r)-)
- 1268524-71-5((R)-(-)-JQ1 Enantiomer)
- 1426257-60-4((S)-6-(carboxymethyl)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride)
- 202590-98-5(Birabresib)
- 202592-23-2(JQ-1 (carboxylic acid))
- 916489-36-6(MS417)
- 202591-23-9(CPI-203)
- 1268524-70-4((+)-JQ-1)
- 141733-89-3(4H-PYRIDO[4',3':4,5]THIENO[3,2-F][1,2,4]TRIAZOLO[4,3-A][1,4]DIAZEPIN-8(7H)-ONE, 6-(2-CHLOROPHENYL)-9,10-DIHYDRO-1,4-DIMETHYL-, (S)-)
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